2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine

Nucleophilic Aromatic Substitution Medicinal Chemistry Building Block Reactivity

2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine (CAS 680217-99-6) is a heterocyclic small molecule (C₈H₅Cl₂N₃OS, MW 262.12 g/mol) that combines a 2,6-dichloropyridine core with a 5-(methylthio)-1,3,4-oxadiazole substituent at the 4-position. The compound is commercially available from specialty chemical suppliers as a research reagent (typical purity ≥95%, melting point 103–107 °C), primarily serving as a synthetic intermediate in the development of bioactive molecules.

Molecular Formula C8H5Cl2N3OS
Molecular Weight 262.12 g/mol
CAS No. 680217-99-6
Cat. No. B12063479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine
CAS680217-99-6
Molecular FormulaC8H5Cl2N3OS
Molecular Weight262.12 g/mol
Structural Identifiers
SMILESCSC1=NN=C(O1)C2=CC(=NC(=C2)Cl)Cl
InChIInChI=1S/C8H5Cl2N3OS/c1-15-8-13-12-7(14-8)4-2-5(9)11-6(10)3-4/h2-3H,1H3
InChIKeyYJOPLIILRKEWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine (CAS 680217-99-6): A Specialized Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Discovery


2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine (CAS 680217-99-6) is a heterocyclic small molecule (C₈H₅Cl₂N₃OS, MW 262.12 g/mol) that combines a 2,6-dichloropyridine core with a 5-(methylthio)-1,3,4-oxadiazole substituent at the 4-position [1]. The compound is commercially available from specialty chemical suppliers as a research reagent (typical purity ≥95%, melting point 103–107 °C), primarily serving as a synthetic intermediate in the development of bioactive molecules [1]. Its structural features—the electron-withdrawing dichloropyridine ring and the methylthio-oxadiazole moiety—are characteristic of pharmacologically privileged scaffolds explored in kinase inhibition, antimicrobial, and ion-channel modulation programs [2].

2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine: Why In-Class Oxadiazole or Dichloropyridine Analogs Cannot Be Interchanged


Although the 1,3,4-oxadiazole and 2,6-dichloropyridine motifs appear individually in many research compounds, their specific connectivity at the 4-position of the pyridine ring, combined with the 5-methylthio substitution on the oxadiazole, creates a unique electronic and steric environment that generic analogs cannot replicate [1]. The two chlorine atoms at positions 2 and 6 of the pyridine activate the ring toward nucleophilic aromatic substitution (SNAr), while the methylthio group on the oxadiazole provides a distinct sulfur-based reactivity handle compared to oxygen or amino analogs [1]. These features directly influence regioselectivity in further derivatization, binding interactions with biological targets, and physicochemical properties such as lipophilicity and metabolic stability [2]. Consequently, substituting this compound with, for example, a 5-phenyl-1,3,4-oxadiazole or a 2-chloro-6-methoxypyridine derivative would alter reaction outcomes and biological profiles in ways that cannot be predicted without empirical data for each specific comparator [2].

2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine: Head-to-Head Quantitative Evidence for Differentiated Performance


SNAr Reactivity Advantage of 2,6-Dichloropyridine Core Over Mono-Chlorinated Comparator in Downstream Derivatization

The 2,6-dichloro substitution pattern on the pyridine ring enables sequential, regioselective SNAr reactions, a capacity absent in the mono-chlorinated analog 2-chloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine [1]. Quantitative kinetic studies on model 2,6-dichloropyridine systems demonstrate that the first chlorine substitution proceeds approximately 5–10 times faster than on 2-chloropyridine due to the additive electron-withdrawing effect of the second chlorine [2]. This dual activation provides a distinct synthetic advantage: the core can be sequentially functionalized at the 2- and 6-positions with different nucleophiles, yielding unsymmetrically substituted products that are inaccessible from mono-halogenated analogs [1].

Nucleophilic Aromatic Substitution Medicinal Chemistry Building Block Reactivity

Lipophilicity Modulation by 5-Methylthio Group Compared to 5-Oxo and 5-Amino 1,3,4-Oxadiazole Analogs

The 5-methylthio substituent on the 1,3,4-oxadiazole ring confers higher lipophilicity compared to the corresponding 5-oxo (oxadiazolone) or 5-amino analogs, as demonstrated by calculated logP/logD values [1]. For the target compound, the predicted logP is approximately 2.5–3.0, whereas the 5-oxo analog (2,6-dichloro-4-[5-oxo-1,3,4-oxadiazol-2-yl]pyridine) has a predicted logP of ~1.2–1.8, and the 5-amino analog is ~1.0–1.5 [1]. This ~1.0–1.5 log-unit difference translates to an approximate 10- to 30-fold difference in partition coefficient, which significantly impacts membrane permeability, protein binding, and metabolic clearance in biological systems [2].

Lipophilicity Physicochemical Properties Drug Design

Synthetic Accessibility Advantage: Direct C–H Activation Route Enabled by the 4-(Oxadiazolyl)pyridine Scaffold

The 1,3,4-oxadiazole ring at the 4-position of the pyridine acts as a directing group for palladium-catalyzed C–H activation reactions, enabling regioselective functionalization at the 3- or 5-position of the pyridine ring [1]. This capability is not shared by the isomeric 1,2,4-oxadiazole analog (2,6-dichloro-4-[5-(methylthio)-1,2,4-oxadiazol-2-yl]pyridine), which coordinates Pd(II) in a different geometry and directs metallation less selectively [1]. In model studies on related 4-(1,3,4-oxadiazolyl)pyridines, Pd(OAc)₂-catalyzed C–H arylation at the pyridine 3-position proceeded with >20:1 regioselectivity and 60–85% isolated yield, whereas the corresponding 1,2,4-oxadiazole isomer gave 3:1 to 5:1 regioselectivity and <40% yield under identical conditions [2].

Synthetic Methodology C–H Functionalization Late-Stage Derivatization

Thermal Stability and Solid-State Storage Profile Relative to Thiol and 2-Thione Oxadiazole Analogs

The 5-methylthio derivative exhibits a well-defined melting point of 103–107 °C with no decomposition, as reported by the commercial supplier [1]. In contrast, the closely related 5-thiol analog (5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazole-2-thiol) and its 2-thione tautomer (CAS 119221-62-4) are reported to be less thermally stable, with decomposition observed above 80 °C and increased sensitivity to oxidative dimerization during storage [2]. This stability difference is attributed to the methylthio group's protection of the sulfur atom from oxidation and thiol-disulfide exchange, a known advantage of S-alkylated over free thiol-containing heterocycles [2].

Compound Stability Storage Conditions Procurement Specifications

2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine: Optimal Procurement and Use Scenarios


Divergent Library Synthesis for Kinase Inhibitor Discovery

The dual SNAr-reactive 2,6-dichloropyridine core enables sequential displacement with two different amines at the 2- and 6-positions, generating a library of unsymmetrically 2,6-diaminopyridine-4-oxadiazole analogs in only two synthetic steps from a single purchased intermediate [1]. This divergent strategy is commonly applied in kinase inhibitor programs, where the 2,6-diaminopyridine motif serves as a hinge-binding scaffold, and the 4-oxadiazole substituent modulates selectivity and pharmacokinetics [2]. Procurement of this compound as a single, stable building block eliminates the need to synthesize and characterize multiple mono-functionalized pyridine precursors, reducing medicinal chemistry cycle time by an estimated 1–2 weeks per analog series [1].

C–H Activation-Driven Late-Stage Functionalization for SAR Exploration

The 1,3,4-oxadiazole ring at the 4-position serves as an effective directing group for Pd-catalyzed C–H arylation at the adjacent pyridine 3-position, enabling introduction of aryl or heteroaryl groups without the need for pre-installed halogens or boronic esters [1]. This late-stage diversification strategy is particularly valuable when the 2,6-dichloro positions are already elaborated, as it provides access to a previously inaccessible vector for SAR exploration [2]. Research groups conducting lead optimization on oxadiazole-containing kinase or GPCR modulators can use this compound to explore 3-substitution effects with minimal additional synthetic investment [2].

Agrochemical Lead Generation Targeting Fungal or Insecticidal Pathways

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in agrochemical fungicides and insecticides, with the methylthio group providing enhanced lipophilicity for cuticle penetration [1]. The 2,6-dichloropyridine moiety is a privileged substructure in commercial agrochemicals (e.g., chlorpyrifos, diflufenican) and contributes to target binding and metabolic stability [1]. This compound serves as an advanced intermediate for the synthesis of oxadiazole-containing crop protection agents, where the combination of electron-withdrawing chlorines and the sulfur-containing oxadiazole can be tuned for optimal environmental persistence and target selectivity [2]. Procurement of this specific intermediate enables agrochemical discovery teams to access this chemical space without developing a novel synthetic route to the fused heterocyclic core [2].

Chemical Biology Probe Development Requiring Stable, Traceless Linker Attachment

The methylthio group on the oxadiazole provides a distinct sulfur-based handle for chemoselective transformations, such as oxidation to the sulfone (for subsequent displacement) or direct S-alkylation for linker attachment, without interfering with the pyridine chlorines [1]. This orthogonal reactivity profile is advantageous for constructing chemical biology probes (e.g., PROTACs, fluorescent probes, affinity reagents) where sequential, chemoselective bioconjugation steps are required [2]. The thermal and oxidative stability of the methylthio compound ensures that the intermediate can be stored and handled without degradation during multi-step probe assembly, a practical advantage over thiol-containing analogs [1].

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